2-(2-Iodobenzoyl)-4-methylpyridine

Description

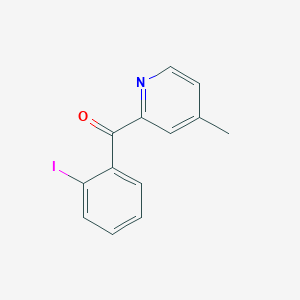

2-(2-Iodobenzoyl)-4-methylpyridine is a halogenated pyridine derivative characterized by a 4-methylpyridine core substituted with a 2-iodobenzoyl group at the 2-position. This compound is part of the 6-membered heterocycle family, notable for its structural complexity due to the iodine atom and benzoyl group, which influence its physicochemical and electronic properties.

Properties

IUPAC Name |

(2-iodophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESVUYJPIMPPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodobenzoyl)-4-methylpyridine typically involves the reaction of 2-iodobenzoic acid with 4-methylpyridine under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium. The reaction conditions often involve the use of solvents like acetonitrile and bases such as potassium carbonate to promote the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodobenzoyl)-4-methylpyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the iodobenzoyl group to other functional groups.

Substitution: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions with reagents like boronic acids or organostannanes are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodo-substituted benzoic acids, while reduction can produce various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Research

Recent studies have highlighted the potential of pyridine derivatives, including compounds similar to 2-(2-Iodobenzoyl)-4-methylpyridine, as inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. These compounds demonstrate significant activity against Plasmodium falciparum and Plasmodium vivax, making them candidates for further preclinical development. The structure-activity relationship (SAR) studies indicate that modifications in the pyridine ring can enhance potency and selectivity against malaria parasites, which is crucial for developing effective prophylactic treatments .

Nucleophilic Dearomatization

The compound's pyridine moiety can be subjected to nucleophilic dearomatization reactions, which are valuable in synthesizing complex molecular architectures. This process allows for the introduction of various functional groups, leading to the formation of chiral piperidines and other important scaffolds used in pharmaceutical applications. The ability to achieve high enantioselectivity through these reactions further enhances its utility in drug discovery .

Radiopharmaceutical Development

Radioiodination Techniques

The presence of iodine in this compound makes it suitable for radiolabeling applications in nuclear medicine. Techniques such as electrophilic iodination can be employed to incorporate radioisotopes into biomolecules, facilitating the development of radiopharmaceuticals for diagnostic imaging. The compound's structure allows for stable labeling under mild conditions, which is critical for maintaining biological activity while providing suitable imaging characteristics .

Synthetic Methodologies

C-Sulfonylation Reactions

The compound can serve as a substrate in C-sulfonylation reactions, which involve the activation of unactivated C–H bonds in pyridine derivatives. This method provides a pathway to synthesize sulfonylated products that are valuable intermediates in organic synthesis and medicinal chemistry . The ability to perform such transformations highlights the versatility of this compound in synthetic organic chemistry.

Data Table: Overview of Applications

Case Studies and Research Insights

-

Antimalarial Compound Development

A study demonstrated that modifications to pyridine derivatives could lead to enhanced efficacy against malaria parasites, with specific focus on optimizing pharmacokinetic properties and minimizing toxicity . -

Radiopharmaceutical Applications

Research into radioiodination methods using compounds like this compound has shown promise in developing new diagnostic agents that can be used effectively in clinical settings . -

Synthetic Transformations

The application of C-sulfonylation using this compound has been explored to create diverse chemical libraries that can be screened for biological activity, showcasing its potential as a versatile building block in drug discovery .

Mechanism of Action

The mechanism of action of 2-(2-Iodobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The iodobenzoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The substitution pattern on pyridine derivatives plays a critical role in their chemical behavior. Below is a comparison of 2-(2-Iodobenzoyl)-4-methylpyridine with selected analogues:

Key Observations :

- Coordination Chemistry : Unlike Co(NCS)₂(4-methylpyridine)₄, which uses 4-methylpyridine as a ligand, the benzoyl group in the title compound may hinder metal coordination due to steric bulk .

- Bioactivity: 2-Amino-4-methylpyridine derivatives with nitro or bromo substituents exhibit biological activity as nitric oxide synthase inhibitors, suggesting that the iodine variant could similarly interact with enzymatic targets .

Physicochemical Properties

- Thermal Stability : The cobalt complex Co(NCS)₂(4-methylpyridine)₄ decomposes at ~100°C, while this compound’s stability remains uncharacterized. Halogenated aromatics often exhibit lower thermal stability due to weaker C–I bonds .

- Spectroscopy: IR: Benzoyl-containing compounds (e.g., 2-Amino-4-methylpyridine analogues) show strong carbonyl stretching at ~1670 cm⁻¹, which would be redshifted in the iodine variant due to electron-withdrawing effects . ¹H NMR: Methyl groups in 4-methylpyridine derivatives resonate at δ ~2.4 ppm. The iodine atom’s electronegativity may deshield adjacent protons, causing upfield shifts .

Biological Activity

2-(2-Iodobenzoyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an iodobenzoyl group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biological pathways.

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes related to metabolic pathways, particularly those involved in fatty acid metabolism and inflammatory responses .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated .

Pharmacological Studies and Findings

Several studies have highlighted the pharmacological potential of this compound:

Case Studies

- Metabolic Disorders : A study by Jitsuoka et al. highlighted the efficacy of this compound as a therapeutic agent for conditions related to fatty acid metabolism. The compound showed significant inhibition of LCE, which is crucial for the elongation of long-chain fatty acids involved in various metabolic syndromes .

- Imaging Applications : The compound was evaluated as a PET tracer for imaging iNOS activation in inflammatory models. The results indicated preferential accumulation in inflamed tissues, suggesting its utility in diagnostic imaging for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.